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Compound of Interest

Compound Name: TCS PIM-1 1

Cat. No.: B15615689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of TCS PIM-
1 1, a potent and selective ATP-competitive inhibitor of PIM-1 kinase. This document includes

quantitative data on its inhibitory activity, detailed experimental methodologies for kinase

assays, and visualizations of the PIM-1 signaling pathway and experimental workflows.

Data Presentation: Kinase Inhibition Profile of TCS
PIM-1 1
The kinase selectivity of TCS PIM-1 1 has been evaluated against several kinases. The half-

maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for

PIM-1 over other related kinases.

Kinase Target IC50 (nM)

PIM-1 50

PIM-2 >20,000

MEK1/2 >20,000

Data sourced from multiple references, all confirming these values.[1][2][3][4][5][6]
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Experimental Protocols: Determination of Kinase
Inhibition
The following section outlines a representative methodology for determining the kinase

inhibitory activity of compounds like TCS PIM-1 1, based on established biochemical assay

principles. The specific protocol for TCS PIM-1 1 is detailed in Cheney et al., Bioorg Med Chem

Lett. 2007 Mar 15;17(6):1679-83.[7]

In Vitro Kinase Inhibition Assay (Radiometric Filter
Binding Assay)
This assay quantifies the phosphorylation of a substrate peptide by a specific kinase in the

presence of an inhibitor.

Materials:

Kinase: Recombinant human PIM-1, PIM-2, MEK1, and MEK2 enzymes.

Substrate: A suitable peptide substrate for each kinase (e.g., for PIM-1, a peptide containing

a consensus phosphorylation motif).

Inhibitor: TCS PIM-1 1, dissolved in Dimethyl Sulfoxide (DMSO).

ATP: Adenosine triphosphate, including a radiolabeled isotope (e.g., [γ-³³P]ATP).

Assay Buffer: Comprising a buffering agent (e.g., HEPES), magnesium chloride (MgCl₂), and

a reducing agent (e.g., DTT).

Filter Plates: 96-well phosphocellulose filter plates.

Scintillation Counter: To measure radioactivity.

Procedure:

Compound Preparation: A serial dilution of TCS PIM-1 1 is prepared in DMSO.

Reaction Mixture Preparation: In a 96-well plate, the following are combined:
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Kinase enzyme at a predetermined concentration.

Peptide substrate.

Assay buffer.

Varying concentrations of the inhibitor (TCS PIM-1 1) or DMSO as a vehicle control.

Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of unlabeled

ATP and [γ-³³P]ATP.

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a

specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.

Termination of Reaction: The reaction is stopped by the addition of a solution such as

phosphoric acid.

Filter Binding: The reaction mixture is transferred to a phosphocellulose filter plate. The

phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away.

Detection: The amount of radioactivity retained on the filter is quantified using a scintillation

counter.

Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor

concentration relative to the DMSO control. The IC50 value is then determined by fitting the

data to a dose-response curve using non-linear regression analysis.

Visualizations
PIM-1 Signaling Pathway
The following diagram illustrates the central role of PIM-1 kinase in cell signaling pathways.

PIM-1 is a downstream effector of the JAK/STAT pathway and plays a crucial role in cell

survival, proliferation, and apoptosis by phosphorylating various downstream targets.
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Caption: PIM-1 Signaling Pathway.

Experimental Workflow for Kinase Selectivity Profiling
This diagram outlines the key steps involved in determining the selectivity profile of a kinase

inhibitor like TCS PIM-1 1.
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Caption: Kinase Selectivity Profiling Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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